N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylpiperidin-3-yl)cyclopentanecarboxamide
- N-(4-methylpiperidin-3-yl)cyclohexanecarboxamide
- N-(4-methylpiperidin-3-yl)cycloheptanecarboxamide
Uniqueness
N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its analogs with larger ring systems. This uniqueness can influence its reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-(4-methylpiperidin-3-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c1-8-5-6-12-7-10(8)13-11(14)9-3-2-4-9/h8-10,12H,2-7H2,1H3,(H,13,14) |
InChI Key |
RDUPWQZPWMOCPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC(=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.